Cas no 767286-63-5 (O-(3-fluoropropyl)hydroxylamine)

O-(3-フルオロプロピル)ヒドロキシルアミンは、有機合成化学において重要な中間体として利用される化合物です。分子式はC3H8FNOで、フッ素原子とヒドロキシルアミン基を有する特徴的な構造を持ちます。特に医薬品や農薬の合成において、フッ素導入や官能基変換の前駆体として有用です。この化合物の利点は、高い反応性と選択性を示す点にあり、複雑な分子骨格の構築に適しています。また、フッ素原子の導入により、生成物の物理化学的性質(代謝安定性や脂溶性など)を制御可能です。取り扱いには適切な安全対策が必要ですが、合成化学ツールとして幅広い応用が期待されます。

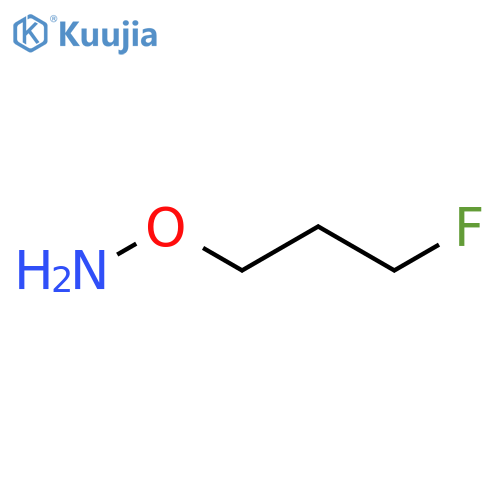

767286-63-5 structure

商品名:O-(3-fluoropropyl)hydroxylamine

O-(3-fluoropropyl)hydroxylamine 化学的及び物理的性質

名前と識別子

-

- O-(3-fluoropropyl)hydroxylamine

- EN300-1856153

- AKOS017517779

- 767286-63-5

-

- インチ: 1S/C3H8FNO/c4-2-1-3-6-5/h1-3,5H2

- InChIKey: HDLFHQCEFRNIAC-UHFFFAOYSA-N

- ほほえんだ: FCCCON

計算された属性

- せいみつぶんしりょう: 93.058992041g/mol

- どういたいしつりょう: 93.058992041g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 6

- 回転可能化学結合数: 3

- 複雑さ: 26.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 35.2Ų

O-(3-fluoropropyl)hydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1856153-1.0g |

O-(3-fluoropropyl)hydroxylamine |

767286-63-5 | 1g |

$1057.0 | 2023-06-03 | ||

| Enamine | EN300-1856153-5.0g |

O-(3-fluoropropyl)hydroxylamine |

767286-63-5 | 5g |

$3065.0 | 2023-06-03 | ||

| Enamine | EN300-1856153-0.1g |

O-(3-fluoropropyl)hydroxylamine |

767286-63-5 | 0.1g |

$366.0 | 2023-09-18 | ||

| Enamine | EN300-1856153-10g |

O-(3-fluoropropyl)hydroxylamine |

767286-63-5 | 10g |

$4545.0 | 2023-09-18 | ||

| Enamine | EN300-1856153-5g |

O-(3-fluoropropyl)hydroxylamine |

767286-63-5 | 5g |

$3065.0 | 2023-09-18 | ||

| Enamine | EN300-1856153-10.0g |

O-(3-fluoropropyl)hydroxylamine |

767286-63-5 | 10g |

$4545.0 | 2023-06-03 | ||

| Enamine | EN300-1856153-0.25g |

O-(3-fluoropropyl)hydroxylamine |

767286-63-5 | 0.25g |

$524.0 | 2023-09-18 | ||

| Enamine | EN300-1856153-0.5g |

O-(3-fluoropropyl)hydroxylamine |

767286-63-5 | 0.5g |

$824.0 | 2023-09-18 | ||

| Enamine | EN300-1856153-1g |

O-(3-fluoropropyl)hydroxylamine |

767286-63-5 | 1g |

$1057.0 | 2023-09-18 | ||

| Enamine | EN300-1856153-2.5g |

O-(3-fluoropropyl)hydroxylamine |

767286-63-5 | 2.5g |

$2071.0 | 2023-09-18 |

O-(3-fluoropropyl)hydroxylamine 関連文献

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

767286-63-5 (O-(3-fluoropropyl)hydroxylamine) 関連製品

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量